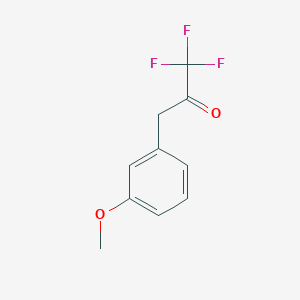

3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,1-trifluoro-3-(3-methoxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-15-8-4-2-3-7(5-8)6-9(14)10(11,12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXRVYZFEKPHSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645249 | |

| Record name | 1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22102-09-6 | |

| Record name | 1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone, a valuable building block in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group offers significant advantages in modulating the physicochemical and pharmacological properties of bioactive molecules.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to utilize this versatile intermediate.

Introduction: The Significance of Trifluoromethyl Ketones in Drug Discovery

The introduction of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, is a well-established strategy in modern drug design.[1] The unique properties of the CF3 group, including its high electronegativity, metabolic stability, and ability to modulate lipophilicity and binding interactions, make it a desirable feature in pharmaceutical candidates.[1][2] Trifluoromethyl ketones, such as this compound (CAS No. 22102-09-6)[3], are key intermediates for the synthesis of a wide array of more complex fluorinated molecules. The methoxy-substituted phenyl ring further provides a handle for diverse chemical modifications, making this compound a particularly attractive starting material for the development of novel therapeutics.

Synthesis of this compound

A robust and widely employed method for the synthesis of trifluoromethyl ketones is the Claisen condensation reaction.[4][5] This approach involves the reaction of an ester with a trifluoroacetylating agent in the presence of a strong base. For the synthesis of this compound, methyl 3-methoxyphenylacetate serves as the ester component and ethyl trifluoroacetate is the trifluoroacetylating agent. Sodium hydride is a commonly used and effective base for this transformation.[4]

Reaction Mechanism

The reaction proceeds through a well-established Claisen condensation mechanism. The methoxide anion, generated from the reaction of sodium hydride with residual methanol or added as a catalyst, deprotonates the α-carbon of methyl 3-methoxyphenylacetate to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. The resulting tetrahedral intermediate subsequently collapses, eliminating an ethoxide leaving group to yield the desired β-keto ester, which in this case is the target molecule, this compound.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 22102-09-6 [amp.chemicalbook.com]

- 4. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

chemical properties of 3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone

An In-Depth Technical Guide to the Chemical Properties of 3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone

Introduction: Unveiling a Molecule of Interest

This compound is a fluorinated organic compound belonging to the class of trifluoromethyl ketones (TFMKs). The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their chemical and physiological properties, including metabolic stability, lipophilicity, and binding selectivity.[1] This has made fluorine a popular element in the design of pharmaceuticals and agrochemicals.[1][2] The structure of this compound is characterized by a trifluoromethyl group attached to a ketone, which in turn is connected to a methylene bridge and a 3-methoxyphenyl ring.

The trifluoromethyl group is a key player, acting as a potent electron-withdrawing group that significantly influences the reactivity of the adjacent carbonyl.[1] This electronic feature is central to the compound's chemical behavior and its potential applications. The 3-methoxyphenyl moiety is a common structural motif in a vast array of biologically active compounds, suggesting that this compound could serve as a valuable building block in medicinal chemistry. The strategic placement of the methoxy group at the meta position can influence the molecule's electronic properties and its interactions with biological targets. This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectral characteristics, reactivity, and potential applications of this intriguing molecule.

Synthesis and Mechanistic Rationale

The synthesis of trifluoromethyl ketones like this compound can be achieved through several established methodologies. A common and effective approach involves the nucleophilic addition of an organometallic reagent to a trifluoroacetylating agent.

Proposed Synthetic Pathway: Grignard-Based Trifluoroacetylation

A plausible and widely applicable synthesis involves the reaction of a Grignard reagent, specifically 3-methoxybenzylmagnesium chloride, with a suitable trifluoroacetylating agent such as N,N-diethyltrifluoroacetamide.

Sources

Spectroscopic Blueprint of 3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for the compound 3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone. As a molecule of interest in medicinal chemistry and organic synthesis, a thorough understanding of its structural and electronic properties through spectroscopic techniques is paramount. This document serves as a detailed reference for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Significance

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The key structural features include a trifluoromethyl (-CF₃) group, a ketone carbonyl (C=O) group, a methylene (-CH₂-) bridge, and a meta-substituted methoxyphenyl ring. Each of these components contributes characteristic signals in NMR, IR, and MS analyses, allowing for unambiguous identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Experimental Protocol: NMR Data Acquisition

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR.

Instrumentation: Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters: 16-32 scans, relaxation delay of 1-2 seconds.

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters: 512-1024 scans, relaxation delay of 2-5 seconds.

¹⁹F NMR:

-

Pulse Program: Standard single-pulse sequence, often without proton decoupling.

-

Reference: An external reference such as CFCl₃ or a secondary reference may be used.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.25 | t | 1H | H-5' | Triplet due to coupling with two adjacent aromatic protons. |

| ~6.80-6.90 | m | 3H | H-2', H-4', H-6' | Complex multiplet for the remaining aromatic protons. |

| ~4.05 | s | 2H | -CH₂- | Singlet, as there are no adjacent protons. The electron-withdrawing ketone deshields these protons. |

| ~3.80 | s | 3H | -OCH₃ | Singlet, characteristic of a methoxy group. |

Causality in Experimental Choices: The choice of CDCl₃ as a solvent is due to its excellent dissolving power for a wide range of organic compounds and its relatively simple solvent signal that does not interfere with the analyte's signals. The use of a high-field instrument (400 MHz or higher) is crucial for resolving the complex splitting patterns in the aromatic region.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~195 (q) | C=O | The carbonyl carbon is significantly deshielded. The quartet splitting arises from coupling with the three fluorine atoms of the -CF₃ group. |

| ~160 | C-3' | Aromatic carbon attached to the electron-donating methoxy group. |

| ~135 | C-1' | Quaternary aromatic carbon attached to the propanone side chain. |

| ~130 | C-5' | Aromatic CH carbon. |

| ~122 | C-6' | Aromatic CH carbon. |

| ~117 (q) | -CF₃ | The trifluoromethyl carbon shows a characteristic quartet due to one-bond coupling with the three fluorine atoms. |

| ~115 | C-2', C-4' | Aromatic CH carbons. |

| ~55 | -OCH₃ | Typical chemical shift for a methoxy carbon. |

| ~45 | -CH₂- | Aliphatic carbon adjacent to the carbonyl group. |

¹⁹F NMR Spectral Data and Interpretation

The ¹⁹F NMR spectrum is simple for this molecule, showing a single signal for the three equivalent fluorine atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -75 | s | -CF₃ | A singlet is observed as there are no neighboring fluorine or hydrogen atoms to cause splitting. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Sample Preparation: A thin film of the neat liquid compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

Acquisition Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

IR Spectral Data and Interpretation

The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3010-2840 | Medium | C-H (aromatic and aliphatic) | Stretching vibrations of C-H bonds in the phenyl ring and the methylene and methoxy groups. |

| ~1750 | Strong | C=O (ketone) | The strong absorption is characteristic of a carbonyl stretch. The electron-withdrawing trifluoromethyl group shifts this band to a higher wavenumber compared to a typical alkyl ketone.[1][2] |

| ~1600, ~1490 | Medium-Strong | C=C (aromatic) | Stretching vibrations of the carbon-carbon double bonds within the phenyl ring. |

| ~1250 | Strong | C-O (aryl ether) | Asymmetric stretching vibration of the aryl-O-CH₃ bond. |

| ~1150 | Strong | C-F | Stretching vibrations of the carbon-fluorine bonds in the trifluoromethyl group. |

Trustworthiness of the Protocol: The use of a thin film of the neat liquid is a standard and reliable method for obtaining high-quality IR spectra of liquid samples, minimizing interference from solvents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: MS Data Acquisition

Instrumentation: An electron ionization (EI) mass spectrometer, often coupled with a gas chromatograph (GC-MS), is used.

Ionization Method: Electron Ionization (EI) at 70 eV.

Analysis: The sample is introduced into the ion source, where it is vaporized and bombarded with electrons. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Mass Spectral Data and Interpretation

The mass spectrum will show the molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment | Rationale for Fragmentation |

| 218 | [M]⁺ | Molecular ion peak corresponding to the entire molecule. |

| 149 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical, a common fragmentation for trifluoromethyl ketones. |

| 121 | [C₈H₉O]⁺ | Cleavage of the bond between the carbonyl carbon and the methylene group, resulting in the 3-methoxybenzyl cation. This is often a prominent peak due to the stability of the benzylic cation. |

| 91 | [C₇H₇]⁺ | Loss of a methoxy radical from the 3-methoxybenzyl cation, followed by rearrangement to the tropylium ion. |

| 69 | [CF₃]⁺ | The trifluoromethyl cation. |

Visualization of Key Fragmentation:

Caption: Key fragmentation pathways of this compound in EI-MS.

Conclusion

The combined application of NMR, IR, and MS provides a robust and comprehensive spectroscopic characterization of this compound. The data presented in this guide, derived from established spectroscopic principles and predicted patterns for analogous structures, serves as a reliable reference for the identification and structural verification of this compound in research and development settings. The detailed protocols and interpretations offer a framework for obtaining and analyzing high-quality spectroscopic data, ensuring scientific integrity and reproducibility.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Field, L. D., Li, H., & Magill, A. M. (2013).

-

Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press. [Link]

-

Smith, B. C. (1999). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

mechanism of action of trifluoromethyl ketones

An In-depth Technical Guide to the Mechanism of Action of Trifluoromethyl Ketones

Authored by a Senior Application Scientist

Introduction: The Rise of Trifluoromethyl Ketones in Covalent Drug Discovery

In the landscape of modern medicinal chemistry, the strategic deployment of electrophilic warheads for targeted covalent inhibition has emerged as a powerful paradigm for achieving enhanced potency, prolonged duration of action, and improved therapeutic indices. Among these, the trifluoromethyl ketone (TFK) moiety has garnered significant attention as a unique and highly effective functional group, particularly for the inhibition of hydrolytic enzymes such as proteases and esterases.

This guide provides an in-depth exploration of the core . We will dissect the fundamental chemical principles that govern their reactivity, delve into the kinetics of their interactions with target enzymes, and outline robust experimental workflows for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of covalent inhibitors.

Part 1: The Core Mechanism - A Tale of Electrophilicity and Stability

The inhibitory prowess of trifluoromethyl ketones lies in their ability to act as "transition-state analogue" inhibitors, forming a stable, yet often reversible, covalent bond with a nucleophilic residue within the enzyme's active site. This mechanism is a departure from non-covalent inhibition, offering a distinct set of advantages in drug design.

The Critical Role of the Trifluoromethyl Group

The presence of the trifluoromethyl (-CF3) group is the cornerstone of the TFK mechanism. Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, polarizes the adjacent carbonyl carbon, rendering it significantly more electrophilic than a standard ketone. This heightened electrophilicity makes the carbonyl carbon a prime target for nucleophilic attack by amino acid residues such as serine, cysteine, or threonine, which are often found in the catalytic centers of hydrolases.

Formation of a Stable Hemiketal Adduct

Upon entering the enzyme's active site, the electrophilic carbonyl carbon of the TFK is attacked by the hydroxyl group of a serine residue (or the thiol group of a cysteine). This nucleophilic addition results in the formation of a tetrahedral intermediate known as a hemiketal (or thiohemiketal for cysteine).

The exceptional stability of this hemiketal adduct is a key feature of TFK inhibitors. The electron-withdrawing trifluoromethyl group not only facilitates the initial attack but also stabilizes the resulting tetrahedral intermediate. This stability is a direct result of the -CF3 group's ability to pull electron density away from the newly formed oxyanion, thereby lowering its energy state.

Caption: Mechanism of covalent inhibition by a trifluoromethyl ketone.

Transition-State Analogy

The tetrahedral geometry of the hemiketal adduct closely mimics the transition state of the normal enzymatic hydrolysis of a peptide or ester substrate. Enzymes have evolved to bind to and stabilize this high-energy transition state with exceptional affinity. By forming a stable structure that resembles this transition state, TFK inhibitors effectively "trick" the enzyme into a tightly bound, inhibited state. This high-affinity binding is a major contributor to the low nanomolar and even picomolar potencies observed for many TFK inhibitors.

Part 2: Kinetics of Inhibition - Reversible vs. Irreversible Covalent Inhibition

A critical aspect of TFK inhibitors is the nature of the covalent bond they form. While potent, the inhibition is often reversible. The stability of the hemiketal adduct is significant, but the bond can still dissociate, allowing the enzyme to return to its active state. This reversibility can be a desirable trait in drug design, as it can minimize the potential for off-target toxicity associated with permanent, irreversible inhibition.

The kinetics of inhibition by TFKs can be characterized by a two-step mechanism:

-

Initial non-covalent binding (E + I ⇌ E·I): The inhibitor first binds to the enzyme's active site through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions) to form an initial enzyme-inhibitor complex (E·I). This is governed by the binding constant, Ki.

-

Covalent bond formation (E·I ⇌ E-I): The nucleophilic attack then occurs, leading to the formation of the covalent hemiketal adduct (E-I). This step is characterized by the forward and reverse rate constants, k_f and k_r.

The overall potency of the inhibitor is a function of both the initial binding affinity and the rates of covalent bond formation and dissociation.

Part 3: Experimental Characterization of TFK-Enzyme Adducts

Validating the mechanism of action and characterizing the covalent adduct are crucial steps in the development of TFK inhibitors. A multi-pronged approach combining enzymology, mass spectrometry, and structural biology is typically employed.

Table 1: Common Experimental Techniques for TFK Inhibitor Characterization

| Technique | Purpose | Key Information Obtained |

| Enzyme Kinetics | Determine the potency and mechanism of inhibition. | Ki, k_inact/Ki, reversibility |

| Mass Spectrometry | Confirm covalent adduct formation and identify the site of modification. | Mass shift corresponding to inhibitor addition on the protein. |

| X-ray Crystallography | Provide a high-resolution 3D structure of the inhibitor-enzyme complex. | Precise atomic interactions, confirmation of hemiketal structure. |

| Nuclear Magnetic Resonance (NMR) | Characterize the structure of the covalent adduct in solution. | Confirmation of hemiketal formation and stereochemistry. |

Experimental Workflow: Confirmation of Covalent Adduct Formation using Mass Spectrometry

This protocol outlines a general workflow for confirming the covalent modification of a target enzyme by a TFK inhibitor using mass spectrometry.

-

Incubation:

-

Incubate the target enzyme with a molar excess of the TFK inhibitor in a suitable buffer at a controlled temperature (e.g., 37 °C) for a defined period.

-

Include a control sample of the enzyme incubated with the vehicle (e.g., DMSO) alone.

-

-

Quenching and Denaturation:

-

Stop the reaction by adding a quenching agent (e.g., a strong acid like formic acid) and a denaturing agent (e.g., acetonitrile). This will unfold the protein and prevent further reaction.

-

-

LC-MS Analysis:

-

Inject the samples onto a liquid chromatography-mass spectrometry (LC-MS) system.

-

The liquid chromatography step will separate the protein from excess inhibitor and other buffer components.

-

The mass spectrometer will measure the intact mass of the protein.

-

-

Data Analysis:

-

Compare the mass spectrum of the inhibitor-treated enzyme with the control.

-

A mass increase corresponding to the molecular weight of the TFK inhibitor confirms the formation of a covalent adduct.

-

Caption: Workflow for mass spectrometry-based confirmation of covalent adduct formation.

Conclusion: The Versatility and Future of Trifluoromethyl Ketones

Trifluoromethyl ketones represent a sophisticated and highly tunable class of covalent inhibitors. Their mechanism of action, centered on the formation of a stable, transition-state-mimicking hemiketal adduct, provides a robust platform for the design of potent and selective enzyme inhibitors. The inherent reversibility of the covalent bond offers a pathway to mitigate toxicity concerns, making TFKs an attractive modality for a wide range of therapeutic targets. As our understanding of covalent drug design continues to evolve, the strategic application of the trifluoromethyl ketone warhead is poised to play an increasingly important role in the development of next-generation therapeutics.

References

-

Title: Trifluoromethyl Ketones as Privileged Covalent Electrophiles in Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Reversible Covalent Inhibition of Serine Proteases Source: Chemical Reviews URL: [Link]

-

Title: Trifluoromethyl Ketones: A Tale of a Covalent Bond Source: Drug Discovery Today URL: [Link]

The Methoxyphenyl Moiety: A Privileged Scaffold in Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Understated Influence of a Simple Functional Group

In the intricate world of medicinal chemistry and drug discovery, the methoxy group (-OCH₃) often appears as a simple, unassuming substituent on a molecular scaffold. However, its frequent presence in a vast array of biologically active natural products and synthetic drugs is no coincidence.[1][2] The strategic incorporation of a methoxyphenyl moiety can profoundly influence a compound's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. This technical guide, designed for researchers and drug development professionals, delves into the core principles governing the biological activity of methoxyphenyl-containing compounds. We will explore the key mechanisms of action, provide field-proven experimental protocols for their evaluation, and dissect the critical structure-activity relationships that drive the design of next-generation therapeutics.

The methoxy group, a hybrid of a hydroxyl and a methyl group, imparts a unique set of characteristics to a molecule. It can enhance ligand-target binding, improve metabolic stability, and modulate electronic properties, making it a versatile tool for fine-tuning the biological activity of a lead compound.[1][2] This guide will provide a comprehensive overview of the multifaceted roles of the methoxyphenyl group across various therapeutic areas, including oncology, inflammation, infectious diseases, and neuroprotection.

Section 1: The Physicochemical and Pharmacokinetic Impact of the Methoxy Group

The biological activity of a compound is intrinsically linked to its ability to reach and interact with its molecular target. The methoxy group plays a crucial role in shaping the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Modulation of Lipophilicity and Solubility

The methoxy group is considered a non-lipophilic substituent that can enhance a compound's solubility.[1] This property is critical for improving oral bioavailability and ensuring adequate distribution throughout the body. By replacing a more lipophilic group with a methoxy group, medicinal chemists can optimize the ADME profile of a drug candidate without sacrificing binding affinity.

Metabolic Stability and Bioavailability

The methoxy group can influence a compound's metabolic fate. While it can be a site of O-demethylation by cytochrome P450 enzymes, its presence can also shield adjacent functional groups from metabolic attack, thereby increasing the compound's half-life and bioavailability.[3] However, the presence of multiple methoxy groups (typically more than three) can increase the likelihood of metabolic oxidation, a factor to consider during drug design.[4]

Section 2: Anticancer Activity of Methoxyphenyl-Containing Compounds

The methoxyphenyl moiety is a prominent feature in numerous anticancer agents, both natural and synthetic. Its presence is often associated with potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines.

Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction

A primary mechanism by which many methoxyphenyl-containing compounds exert their anticancer effects is through the disruption of microtubule dynamics.[5][6] Microtubules, essential components of the cytoskeleton, are crucial for cell division, motility, and intracellular transport. By inhibiting the polymerization of tubulin, the building block of microtubules, these compounds lead to cell cycle arrest, typically in the G2/M phase, and subsequently induce apoptosis (programmed cell death).[5][6][7]

The 3,4,5-trimethoxyphenyl group, in particular, is a well-known pharmacophore found in many potent tubulin polymerization inhibitors.[7] These compounds often bind to the colchicine site on β-tubulin, preventing its assembly into microtubules.[5]

Another key anticancer mechanism involves the induction of the extrinsic apoptotic pathway. Some methoxyphenyl derivatives have been shown to activate caspase-8, an initiator caspase that triggers a downstream cascade of effector caspases, ultimately leading to the execution of apoptosis.

Signaling Pathway: Tubulin Polymerization Inhibition Leading to Apoptosis

Caption: Inhibition of tubulin polymerization by methoxyphenyl compounds.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the methoxyphenyl-containing compound and a vehicle control. Incubate for 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Protocol: Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a tubulin solution (e.g., from porcine brain) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing GTP and a fluorescence reporter (e.g., DAPI).[8]

-

Compound Incubation: Incubate the tubulin solution with various concentrations of the test compound or a known tubulin inhibitor/stabilizer (e.g., colchicine or paclitaxel) as controls.[8]

-

Polymerization Initiation: Initiate polymerization by incubating the mixture at 37°C.

-

Fluorescence Monitoring: Monitor the change in fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.[8]

-

Data Analysis: Plot the fluorescence intensity against time. Inhibition of polymerization will result in a lower rate and extent of fluorescence increase compared to the control.[8]

Section 3: Anti-inflammatory Activity of Methoxyphenyl-Containing Compounds

Chronic inflammation is a hallmark of many diseases, and compounds that can modulate the inflammatory response are of significant therapeutic interest. Methoxyphenyl-containing compounds have demonstrated notable anti-inflammatory properties.

Mechanism of Action: Modulation of NF-κB Signaling

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[9][10][11][12] It controls the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[9][11] Several methoxyphenyl compounds exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[13] This can occur through various mechanisms, such as preventing the degradation of IκBα (an inhibitor of NF-κB) or blocking the nuclear translocation of the active NF-κB subunits.

Signaling Pathway: NF-κB Activation and its Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocol: In Vitro Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[14]

Step-by-Step Methodology:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the methoxyphenyl compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Section 4: Antimicrobial and Antioxidant Activities

Methoxyphenyl-containing compounds are also recognized for their antimicrobial and antioxidant properties, contributing to their diverse biological activity profile.

Antimicrobial Activity

Several naturally occurring methoxyphenols, such as eugenol and vanillin, exhibit significant antimicrobial activity against a broad spectrum of foodborne pathogens and spoilage bacteria.[15]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17][18]

Step-by-Step Methodology (Broth Microdilution):

-

Compound Dilution: Prepare a serial two-fold dilution of the methoxyphenyl compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[19]

-

Bacterial Inoculation: Inoculate each well with a standardized suspension of the test bacterium.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound in which no visible bacterial growth (turbidity) is observed.[16][18]

Antioxidant Activity

The antioxidant activity of methoxyphenyl compounds is often attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals, thereby preventing oxidative damage to cells.[20][21][22][23][24]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.[15][25][26]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a solution of the stable free radical DPPH in a suitable solvent (e.g., methanol or ethanol). The solution should have a deep violet color.[25]

-

Compound Reaction: Mix various concentrations of the methoxyphenyl compound with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The reduction of DPPH by an antioxidant leads to a loss of the violet color.[25]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Section 5: Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry for the rational design of more potent and selective drug candidates. For methoxyphenyl-containing compounds, the position and number of methoxy groups on the phenyl ring, as well as the nature of other substituents, significantly influence their biological activity.

| Biological Activity | Key Structural Features for Enhanced Activity |

| Anticancer | The presence of a 3,4,5-trimethoxyphenyl ring is often associated with potent tubulin polymerization inhibition.[7] Electron-withdrawing groups on other parts of the molecule can sometimes enhance activity.[27] The position of the methoxy group can also influence activity, with some studies showing that a 2-methoxy substitution can be beneficial.[28] |

| Anti-inflammatory | The specific substitution pattern of methoxy and hydroxyl groups can significantly impact anti-inflammatory potency. The presence of a hydroxyl group in addition to the methoxy group often enhances activity. |

| Antimicrobial | The relative position of the methoxy and hydroxyl groups on the phenyl ring is crucial. For example, in eugenol, the allyl group also plays a significant role in its antimicrobial action. |

| Antioxidant | The presence of a phenolic hydroxyl group is a key determinant of antioxidant activity. The methoxy group can modulate the electron-donating ability of the hydroxyl group, thereby influencing its radical scavenging capacity. |

Conclusion and Future Perspectives

The methoxyphenyl moiety has firmly established itself as a privileged scaffold in drug discovery. Its ability to confer favorable physicochemical and pharmacokinetic properties, coupled with its direct contribution to a wide spectrum of biological activities, makes it an invaluable tool for medicinal chemists. The insights provided in this guide, from mechanistic understanding to practical experimental protocols, are intended to empower researchers to harness the full potential of methoxyphenyl-containing compounds in their quest for novel therapeutics.

Future research in this area will likely focus on the development of more selective and potent analogs through sophisticated SAR studies and computational modeling. The exploration of novel biological targets for methoxyphenyl compounds and the investigation of their potential in combination therapies are also promising avenues for future investigation. As our understanding of the intricate roles of the methoxy group continues to evolve, so too will its application in the design of safer and more effective medicines.

References

-

The role of the methoxy group in approved drugs. Request PDF. Available from: [Link]

-

Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available from: [Link]

-

(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. PubMed. Available from: [Link]

-

How Physicochemical Properties of Drugs Affect Their Metabolism and Clearance. Lund University. Available from: [Link]

-

Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. PMC. Available from: [Link]

-

In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. SciRP.org. Available from: [Link]

-

Physicochemical and biopharmaceutical properties of drug substances and pharmacokinetics. ResearchGate. Available from: [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. Available from: [Link]

-

The role of the methoxy group in approved drugs. PubMed. Available from: [Link]

-

NF-κB signaling in inflammation. PMC. Available from: [Link]

-

A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. NIH. Available from: [Link]

-

Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. Available from: [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. Available from: [Link]

-

Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed. Available from: [Link]

-

In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PMC. Available from: [Link]

-

In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available from: [Link]

-

(PDF) NF-κB signaling in inflammation. ResearchGate. Available from: [Link]

-

4.11. Cell-Based Tubulin Polymerization Assay. Bio-protocol. Available from: [Link]

-

How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. Available from: [Link]

-

Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. ResearchGate. Available from: [Link]

-

Full article: 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Taylor & Francis Online. Available from: [Link]

-

Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers. Available from: [Link]

-

13.5A: Minimal Inhibitory Concentration (MIC). Biology LibreTexts. Available from: [Link]

-

Guidelines for anti‐inflammatory assays in RAW264.7 cells. ResearchGate. Available from: [Link]

-

Mechanism of antioxidant activity of phenolic compounds. The reaction... ResearchGate. Available from: [Link]

-

Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. MDPI. Available from: [Link]

-

Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. ACS Publications. Available from: [Link]

-

Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. Available from: [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available from: [Link]

-

Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. NIH. Available from: [Link]

-

Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. Available from: [Link]

-

Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis. Frontiers. Available from: [Link]

-

NF-κB signaling in inflammation. PubMed. Available from: [Link]

-

Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. Available from: [Link]

-

(PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. Available from: [Link]

-

Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher. Available from: [Link]

-

Tubulin Purification by Polymerization-Depolymerization Cycles. JoVE. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

-

Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. PubMed. Available from: [Link]

-

Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. MDPI. Available from: [Link]

-

(PDF) Syntheses, molecular docking study and anticancer activity examination of p-methoxycinnamoyl hydrazides. ResearchGate. Available from: [Link]

-

In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. PMC. Available from: [Link]

-

Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC. Available from: [Link]

-

NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. Available from: [Link]

-

Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. purformhealth.com [purformhealth.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. emerypharma.com [emerypharma.com]

- 18. bio.libretexts.org [bio.libretexts.org]

- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. jscholaronline.org [jscholaronline.org]

- 24. mdpi.com [mdpi.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Trifluoromethyl)nicotinic Acid (CAS 131747-43-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)nicotinic acid, a fluorinated pyridine carboxylic acid derivative, is a pivotal building block in modern medicinal and agricultural chemistry. Its unique physicochemical properties, imparted by the electron-withdrawing trifluoromethyl group, make it a valuable synthon for the development of novel therapeutic agents and specialized agrochemicals. This guide provides a comprehensive overview of its chemical properties, synthesis, applications in drug discovery, and safe handling protocols, tailored for professionals in the research and development sectors.

Chemical and Physical Properties

2-(Trifluoromethyl)nicotinic acid is a white to light brown crystalline powder.[1] The incorporation of the trifluoromethyl group significantly influences its acidity, lipophilicity, and metabolic stability, which are critical parameters in drug design.

| Property | Value | Source |

| CAS Number | 131747-43-8 | [2][3][4] |

| Molecular Formula | C₇H₄F₃NO₂ | [2][3][4] |

| Molecular Weight | 191.11 g/mol | [2][5] |

| Appearance | White to almost white powder to crystal | [1][5] |

| Melting Point | 184-188 °C | [6] |

| Boiling Point | 259.9±40.0 °C (Predicted) | [6] |

| Purity | >97.0% (GC) | [5][7] |

| Synonyms | 2-(Trifluoromethyl)pyridine-3-carboxylic acid, 2-Trifluoromethyl-nicotinic acid | [3] |

Synthesis and Mechanism

Several synthetic routes to 2-(trifluoromethyl)nicotinic acid have been developed, aiming for efficiency and scalability. One notable approach involves the hydrolysis of ethyl 2-trifluoromethylnicotinate.

A common synthesis method involves the following steps:

-

In a reaction vessel, a solution of sodium hydroxide is prepared.

-

Ethyl 2-trifluoromethylnicotinate is added to the sodium hydroxide solution.

-

The mixture is heated to 100 °C and stirred for approximately one hour.

-

Reaction progress is monitored by gas chromatography (GC).

-

Once the conversion is complete (typically >99%), the mixture is cooled.

-

The solution is then neutralized with hydrochloric acid to a neutral pH.

-

The resulting solid product is filtered and washed with water to yield 2-(trifluoromethyl)nicotinic acid.[1]

This process is favored for its high yield and purity of the final product.[1]

An alternative and efficient two-step synthesis has been developed starting from the readily available ethyl 4,4,4-trifluoro-acetoacetate. This method involves a Vilsmeier-type reaction followed by cyclization with ammonia, providing a practical route for large-scale production.[8]

Applications in Drug Discovery and Development

The primary application of 2-(trifluoromethyl)nicotinic acid in the pharmaceutical industry is as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[9] The trifluoromethyl group is a bioisostere for other chemical groups and can enhance drug potency, selectivity, and pharmacokinetic profiles.

Key Intermediate in COMT Inhibitor Synthesis

A significant application of 2-(trifluoromethyl)nicotinic acid is in the manufacture of a potent and peripherally selective Catechol-O-methyltransferase (COMT) inhibitor, BIA 9-1059 [3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine 1-oxide].[10][11] COMT inhibitors are a class of drugs used in the management of Parkinson's disease to prolong the effects of levodopa.[10]

The synthesis of this COMT inhibitor highlights the importance of 2-(trifluoromethyl)nicotinic acid as a starting material. The carboxylic acid is converted to a nitrile, which then reacts with hydroxylamine to form an amidoxime. This intermediate is subsequently condensed with an activated carboxylic acid to form the final 1,2,4-oxadiazole ring system of the COMT inhibitor.[8]

Caption: Synthetic pathway from 2-(Trifluoromethyl)nicotinic acid to a COMT inhibitor.

Other Potential Therapeutic Areas

Beyond its role in neurology, derivatives of 2-(trifluoromethyl)nicotinic acid are being explored for a variety of therapeutic applications, including:

-

Cardiovascular and Cerebrovascular Diseases : It has been suggested to have a role in regulating blood lipids.[9]

-

Metabolic Diseases : Potential applications in diabetes treatment by improving insulin sensitivity.[9]

-

Dermatology : Investigated for its ability to inhibit melanin synthesis.[9]

-

Agrochemicals : It serves as an intermediate for agrochemical fungicides.[1]

Experimental Protocol: Synthesis of a 1,2,4-Oxadiazole from 2-(Trifluoromethyl)nicotinic Acid

This protocol outlines a general procedure for the synthesis of a 1,2,4-oxadiazole, a common scaffold in medicinal chemistry, using 2-(trifluoromethyl)nicotinic acid as a precursor. This is a critical step in the synthesis of the COMT inhibitor BIA 9-1059.

Materials:

-

2-(Trifluoromethyl)nicotinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Ammonia (aqueous or gas)

-

Dehydrating agent (e.g., phosphorus pentoxide, trifluoroacetic anhydride)

-

Hydroxylamine hydrochloride

-

Base (e.g., sodium bicarbonate, triethylamine)

-

An activated carboxylic acid (e.g., acid chloride or ester)

-

Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

-

Amide Formation:

-

Convert 2-(trifluoromethyl)nicotinic acid to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an anhydrous solvent like dichloromethane.

-

Carefully add the acid chloride to a solution of ammonia to form 2-(trifluoromethyl)nicotinamide.

-

-

Nitrile Formation (Dehydration):

-

Dehydrate the amide using a suitable dehydrating agent to yield 2-(trifluoromethyl)nicotinonitrile.

-

-

Amidoxime Synthesis:

-

React the nitrile with hydroxylamine hydrochloride in the presence of a base to form the corresponding amidoxime.

-

-

1,2,4-Oxadiazole Ring Formation:

-

Condense the amidoxime with an activated carboxylic acid derivative. This is a crucial step where the oxadiazole ring is formed. The reaction conditions will vary depending on the specific activated carboxylic acid used.

-

Caption: Experimental workflow for 1,2,4-oxadiazole synthesis.

Safety and Handling

2-(Trifluoromethyl)nicotinic acid requires careful handling in a laboratory setting. It is classified as causing skin and serious eye irritation.

Precautionary Measures:

-

Engineering Controls : Use in a well-ventilated area, preferably in a fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.

-

Skin Protection : Wear protective gloves and a lab coat.

-

Respiratory Protection : If dust is generated, use a NIOSH-approved respirator.

-

-

Handling : Avoid breathing dust. Wash hands thoroughly after handling.[12]

-

Storage : Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Suppliers

2-(Trifluoromethyl)nicotinic acid is available from various chemical suppliers. The purity and quantity can be selected based on research needs.

| Supplier | Location | Purity | Notes |

| TCI America | USA | >97.0% (GC)(T) | Offers various quantities for research purposes.[5][7] |

| AK Scientific, Inc. | USA | 95% | Provides bulk reagents for R&D use.[13] |

| Indofine Chemical Company | USA | 98% | Supplies for pharmaceutical and life science industries.[2] |

| Frontier Specialty Chemicals | USA | 98% | Offers various pack sizes.[4] |

| Changzhou Xuanming Pharmaceutical Technology Co., Ltd. | China | 98% | Manufacturer and supplier.[3] |

| ChemicalBook | - | Varies | Platform with multiple suppliers.[1] |

| Echemi | - | Varies | B2B platform with numerous listed suppliers.[14] |

Conclusion

2-(Trifluoromethyl)nicotinic acid is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its role as a key intermediate in the production of a COMT inhibitor for Parkinson's disease underscores its importance in modern drug discovery. A thorough understanding of its properties, synthesis, and safe handling is essential for researchers and scientists working at the forefront of chemical and biomedical innovation.

References

-

Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic letters, 10(9), 1835–1837. [Link]

-

Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. PubMed. [Link]

-

Kiss, L., Ferreira, H. S., & Learmonth, D. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Semantic Scholar. [Link]

-

2-(Trifluoromethyl)nicotinic Acid CAS 131747-43-8. Jinan Tantu Chemicals Co., Ltd. [Link]

-

Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters, 10(9), 1835-1837. [Link]

-

Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. ResearchGate. [Link]

-

2-(TRIFLUOROMETHYL)NICOTINIC ACID | 131747-43-8. INDOFINE Chemical Company. [Link]

-

China 2-(Trifluoromethyl)nicotinic acid 131747-43-8. Chinachemnet. [Link]

-

Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Figshare. [Link]

-

Rong, J., & Zheng, M. (2012). Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders. Future Medicinal Chemistry, 4(11), 1451–1468. [Link]

-

Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications. [Link]

- Preparation method of 4-trifluoromethyl nicotinic acid.

Sources

- 1. 2-(Trifluoromethyl)nicotinic acid | 131747-43-8 [chemicalbook.com]

- 2. 2-(TRIFLUOROMETHYL)NICOTINIC ACID | 131747-43-8 | INDOFINE Chemical Company [indofinechemical.com]

- 3. 2-(Trifluoromethyl)nicotinic acid 131747-43-8, China 2-(Trifluoromethyl)nicotinic acid 131747-43-8 Manufacturers, China 2-(Trifluoromethyl)nicotinic acid 131747-43-8 Suppliers - Changzhou Xuanm [chemnet.com]

- 4. 2-(Trifluoromethyl)nicotinic acid | [frontierspecialtychemicals.com]

- 5. 2-(Trifluoromethyl)nicotinic Acid | 131747-43-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 131747-43-8 CAS MSDS (2-(Trifluoromethyl)nicotinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 2-(Trifluoromethyl)nicotinic Acid | 131747-43-8 | TCI AMERICA [tcichemicals.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tantuchemicals.com [tantuchemicals.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. 131747-43-8 2-(Trifluoromethyl)nicotinic acid AKSci J95008 [aksci.com]

- 14. echemi.com [echemi.com]

An In-Depth Technical Guide to 3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone and its Structural Analogs as Acetylcholinesterase Inhibitors

Abstract

This technical guide provides a comprehensive overview of 3-(3-methoxyphenyl)-1,1,1-trifluoro-2-propanone and its structural analogs, a class of compounds with significant potential in the field of drug discovery, particularly as inhibitors of acetylcholinesterase (AChE). The unique electronic properties conferred by the trifluoromethyl ketone moiety make these molecules potent enzyme inhibitors. This document delves into the synthetic methodologies for these compounds, explores their structure-activity relationships (SAR), details their biological evaluation, and provides insights into their analytical characterization. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical guidance for advancing research in this area.

Introduction: The Significance of Trifluoromethyl Ketones in Drug Discovery

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The trifluoromethyl (CF3) group, in particular, is a key pharmacophore due to its strong electron-withdrawing nature and steric bulk. When incorporated into a ketone functional group, it forms a trifluoromethyl ketone (TFMK), a class of compounds known for their potent inhibitory activity against a range of enzymes.[2]

The electrophilic carbonyl carbon of the TFMK moiety is highly susceptible to nucleophilic attack by active site residues of enzymes, such as the serine in the catalytic triad of acetylcholinesterase. This can lead to the formation of a stable tetrahedral intermediate that mimics the transition state of the enzymatic reaction, resulting in potent and often reversible inhibition.[3]

This guide focuses on a specific TFMK, this compound, and its structural analogs. The methoxy-substituted phenyl ring offers a scaffold for synthetic modification, allowing for a systematic exploration of the structure-activity relationship (SAR) to optimize inhibitory potency and selectivity against acetylcholinesterase, a key target in the management of Alzheimer's disease and other neurological disorders.[4]

Synthetic Strategies and Methodologies

The synthesis of this compound and its analogs can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired scale, and the specific structural modifications required.

Core Synthesis via Grignard Reaction: A Step-by-Step Protocol

A robust and widely applicable method for the synthesis of the core scaffold involves the Grignard reaction. This approach utilizes the nucleophilic addition of a Grignard reagent, prepared from a substituted bromobenzene, to an ethyl trifluoroacetate equivalent.

Protocol: Synthesis of this compound

-

Step 1: Preparation of the Grignard Reagent (3-Methoxyphenylmagnesium Bromide)

-

All glassware must be rigorously dried in an oven at 110°C for at least 2 hours and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[5]

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 3-bromoanisole (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Add a small portion of the 3-bromoanisole solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of a few drops of 1,2-dibromoethane. A color change and gentle refluxing indicate the start of the reaction.[5]

-

Once the reaction has initiated, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Step 2: Reaction with Ethyl Trifluoroacetate

-

Cool the freshly prepared Grignard reagent solution to 0°C in an ice bath.

-

Add a solution of ethyl trifluoroacetate (1.1 equivalents) in anhydrous diethyl ether or THF dropwise from the dropping funnel, maintaining the temperature below 10°C.[6]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Step 3: Work-up and Purification

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[7]

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

-

Causality in Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents like water, which would quench the reagent and prevent the desired reaction.[5]

-

Iodine Crystal: The iodine etches the surface of the magnesium, removing the passivating oxide layer and exposing fresh metal to initiate the reaction.

-

Slow Addition and Temperature Control: The formation of the Grignard reagent and its subsequent reaction with the ester are exothermic. Slow addition and cooling are crucial to prevent side reactions and ensure a controlled reaction rate.[6]

-

Aqueous Work-up with Ammonium Chloride: A mild acidic work-up is necessary to protonate the intermediate alkoxide and to dissolve the magnesium salts, facilitating the separation of the organic product. Saturated ammonium chloride is preferred over strong acids to avoid potential acid-catalyzed side reactions.

Synthesis of Structural Analogs

The versatility of the Grignard synthesis allows for the preparation of a wide range of structural analogs by simply varying the starting bromobenzene derivative.

-

Positional Isomers: Analogs with the methoxy group at the 2- or 4-position of the phenyl ring can be synthesized using 2-bromoanisole or 4-bromoanisole, respectively.

-

Substituted Phenyl Rings: A variety of substituents (e.g., chloro, fluoro, methyl, nitro) can be introduced on the phenyl ring by using the corresponding substituted bromobenzene as the starting material.

The general synthetic protocol remains the same, with minor adjustments to reaction times and purification methods as needed based on the specific properties of the analog.

Biological Activity and Structure-Activity Relationship (SAR)

Trifluoromethyl ketones are potent inhibitors of various esterolytic enzymes, with acetylcholinesterase (AChE) being a particularly relevant target for the treatment of Alzheimer's disease.[4][8]

Mechanism of Acetylcholinesterase Inhibition

Acetylcholinesterase terminates the action of the neurotransmitter acetylcholine by hydrolyzing it in the synaptic cleft.[4] Trifluoromethyl ketones act as transition-state analog inhibitors of AChE. The electrophilic carbonyl carbon of the TFMK is attacked by the hydroxyl group of the active site serine residue (Ser200), forming a stable hemiacetal intermediate. This tetrahedral intermediate mimics the transition state of acetylcholine hydrolysis, thus blocking the enzyme's catalytic activity.[3]

Diagram: Mechanism of Acetylcholinesterase Inhibition

Caption: Proposed mechanism of AChE inhibition by a trifluoromethyl ketone.

Structure-Activity Relationship (SAR) Studies

Table 1: Hypothetical SAR Data for Phenyl-Trifluoro-Propanone Analogs against Acetylcholinesterase

| Compound ID | Phenyl Ring Substituent | IC50 (µM) |

| 1 | 3-Methoxy | [Hypothetical Value] |

| 2 | 4-Methoxy | [Hypothetical Value] |

| 3 | 2-Methoxy | [Hypothetical Value] |

| 4 | 3-Chloro | [Hypothetical Value] |

| 5 | 4-Chloro | [Hypothetical Value] |

| 6 | 3-Nitro | [Hypothetical Value] |

| 7 | Unsubstituted | [Hypothetical Value] |

Note: The IC50 values in this table are hypothetical and are presented for illustrative purposes to guide future SAR studies. Experimental determination of these values is necessary.

Key Insights from SAR:

-

Position of the Methoxy Group: The position of the methoxy group on the phenyl ring is expected to significantly influence binding affinity. The electronic and steric effects of the substituent at the meta, para, and ortho positions will alter the interaction with amino acid residues in the active site gorge of AChE.

-

Electronic Effects of Substituents: Electron-withdrawing groups (e.g., chloro, nitro) and electron-donating groups (e.g., methoxy) on the phenyl ring can modulate the overall electronic properties of the molecule, affecting its binding to the enzyme.

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the nature of the substituent, will play a crucial role in its ability to cross the blood-brain barrier and access the target enzyme in the central nervous system.

Experimental Protocols for Biological Evaluation

Acetylcholinesterase Inhibition Assay

The inhibitory activity of the synthesized compounds against AChE can be determined using a modified Ellman's method, a widely accepted colorimetric assay.[9]

Protocol: In Vitro AChE Inhibition Assay

-

Preparation of Reagents:

-

Phosphate Buffer (pH 8.0)

-

Test compounds and reference inhibitor (e.g., Donepezil) dissolved in DMSO to prepare stock solutions.

-

Acetylcholinesterase (AChE) enzyme solution (0.25 U/mL in phosphate buffer).

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution (2.4 mM).

-

Acetylthiocholine iodide (ATCI) substrate solution (2.4 mM).

-

-

Assay Procedure (96-well plate format):

-

In each well, add 140 µL of phosphate buffer.

-

Add 20 µL of the test compound solution at various concentrations.

-

Add 20 µL of the AChE enzyme solution.

-

Incubate the plate at 25°C for 15 minutes.

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of ATCI substrate solution.

-

Measure the absorbance at 405 nm at regular intervals for 24 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Diagram: Workflow for AChE Inhibition Assay

Caption: Step-by-step workflow for the in vitro AChE inhibition assay.

Analytical Characterization

The unambiguous identification and characterization of this compound and its analogs are crucial for ensuring their purity and structural integrity. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of these compounds.

-

¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms. The aromatic protons will appear in the range of 6.5-8.0 ppm, the methylene protons adjacent to the ketone will be a singlet around 4.0 ppm, and the methoxy protons will be a singlet around 3.8 ppm.

-

¹³C NMR: Reveals the carbon framework of the molecule. The carbonyl carbon will be significantly downfield, and the carbon of the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: This is particularly useful for fluorinated compounds, providing a clean spectrum with a single peak (a singlet, as there are no adjacent fluorine or hydrogen atoms to couple with) for the CF3 group.[10] The chemical shift of this peak is indicative of the electronic environment of the trifluoromethyl group.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, further confirming their identity.

-

Electron Ionization (EI-MS): This technique typically shows the molecular ion peak (M+) and characteristic fragmentation patterns. For this compound, expected fragments would arise from the loss of the CF3 group, the cleavage of the bond between the carbonyl and the methylene group, and fragmentation of the phenyl ring.[11]

Conclusion and Future Directions

This compound and its structural analogs represent a promising class of compounds for the development of novel acetylcholinesterase inhibitors. The synthetic accessibility via the Grignard reaction allows for the generation of a diverse library of analogs for comprehensive SAR studies. Future research should focus on the systematic synthesis and biological evaluation of a wide range of analogs to build a robust quantitative SAR model. This will enable the rational design of compounds with enhanced potency, selectivity, and pharmacokinetic properties. Furthermore, in vivo studies are warranted for the most promising candidates to assess their efficacy and safety in relevant animal models of neurodegenerative diseases. The insights and protocols provided in this guide are intended to facilitate these future research endeavors and contribute to the advancement of new therapeutic agents.

References

-

Experiment 12: Grignard Synthesis of Triphenylmethanol. ResearchGate. [Link]

-

Synthesis and Evaluation of the Acetylcholinesterase Inhibitory Activities of Some Flavonoids Derived from Naringenin. PubMed Central. [Link]

-

GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Theochem @ Mercer University. [Link]

-

Triphenylmethanol Synthesis: Grignard Reaction. YouTube. [Link]

-

GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Theochem @ Mercer University. [Link]

-

Heterocyclic Derivatives of 3-Substituted-I ,I ,I-trifluoro-2-propanones as Inhibitors of Esterolytic Enzymes. SciSpace. [Link]

-

Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. [Link]

-

Anticholinesterase activity of 7-methoxyflavones isolated from Kaempferia parviflora. PubMed. [Link]

-

In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers. [Link]

-

Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. ResearchGate. [Link]

-

Series of 19 F NMR spectra recorded during the process of warming a... ResearchGate. [Link]

-

19Flourine NMR. [Link]

-

Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. [Link]

-

Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications (RSC Publishing). [Link]

-

Flavanone Glycosides as Acetylcholinesterase Inhibitors: Computational and Experimental Evidence. PMC - PubMed Central. [Link]

-

Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. NIH. [Link]

-

Combined structure–activity relationship (SAR) based on IC50 values and docking study … ResearchGate. [Link]

-

Aop:281 - Acetylcholinesterase Inhibition Leading to Neurodegeneration. [Link]

-

Profiling the Tox21 Chemical Collection for Acetylcholinesterase Inhibition. PubMed Central. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH. [Link]

-

2D QSAR studies on a series of (4 S,5 R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one as CETP inhibitors. PubMed. [Link]

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. theochem.mercer.edu [theochem.mercer.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Evaluation of the Acetylcholinesterase Inhibitory Activities of Some Flavonoids Derived from Naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. pdf.benchchem.com [pdf.benchchem.com]

theoretical studies on the reactivity of 3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone

An In-Depth Technical Guide to the Theoretical Reactivity of 3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone

For Researchers, Scientists, and Drug Development Professionals

Abstract